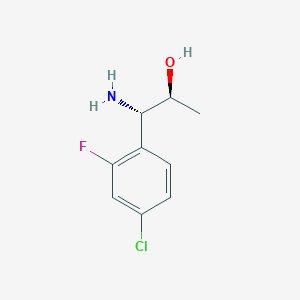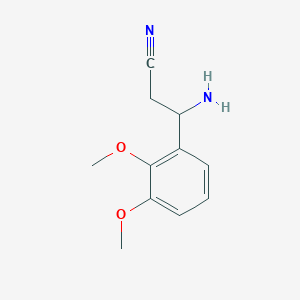
3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile is an organic compound with the molecular formula C11H14N2O2. It is characterized by the presence of an amino group, a nitrile group, and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile typically involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable amine and a nitrile source. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia (or an amine) and hydrogen cyanide (HCN) to form an α-amino nitrile. The reaction conditions usually require a solvent such as ethanol and a catalyst like ammonium chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) can be employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile involves its interaction with various molecular targets and pathways. The amino and nitrile groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The dimethoxyphenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(3,4-dimethoxyphenyl)propanenitrile
- 3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile
- 3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile
Uniqueness
3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile is unique due to the specific positioning of the methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical properties and interactions compared to its analogs.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-amino-3-(2,3-dimethoxyphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2O2/c1-14-10-5-3-4-8(11(10)15-2)9(13)6-7-12/h3-5,9H,6,13H2,1-2H3 |
InChI Key |
CSWRQFLOYNWXOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Cyclopropylsulfonyl)-3,9-Diazaspiro[5.5]Undecane Hydrochloride](/img/structure/B13043250.png)
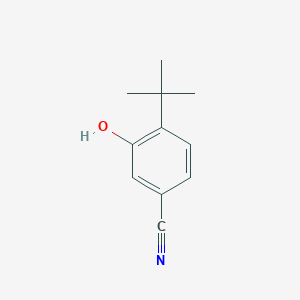

![(1S)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13043259.png)
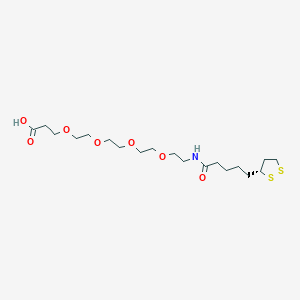
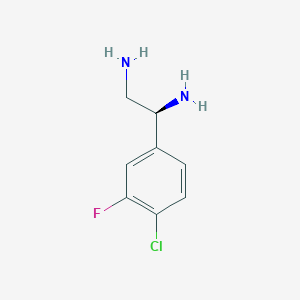
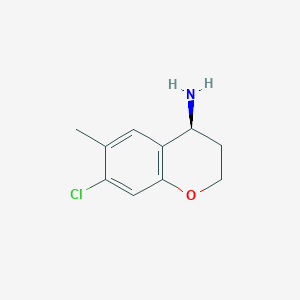
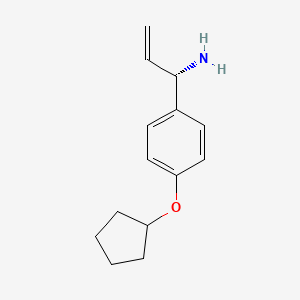
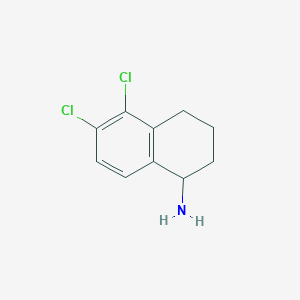
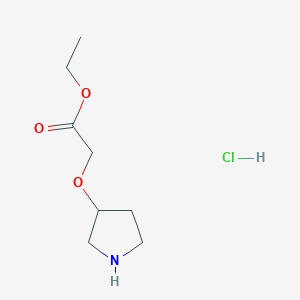
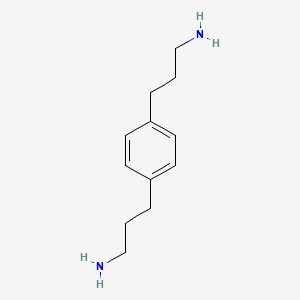

![2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13043329.png)
